3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diheptyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diheptyl ester is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by its pyridine ring substituted with carboxylic acid esters and methyl groups. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diheptyl ester typically involves the Hantzsch dihydropyridine synthesis. This method includes the reaction of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in an organic solvent such as ethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The dihydropyridine ring can be reduced to tetrahydropyridine.
Substitution: The ester groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diheptyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various biologically active compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its interaction with calcium channels. It competes with other dihydropyridines for binding to the calcium channel, inhibiting the transmembrane influx of calcium into vascular smooth muscle and cardiac muscle . This inhibition results in the dilation of arterioles and a decrease in peripheral vascular resistance, which can be beneficial in treating conditions like hypertension.
Comparison with Similar Compounds
Similar compounds include:
Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.
Nisoldipine: Shares structural similarities and pharmacological properties.
Nicardipine: Also a dihydropyridine derivative used as a calcium channel blocker. The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-, diheptyl ester lies in its specific ester substitutions, which can influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
56912-20-0 |
---|---|
Molecular Formula |
C23H39NO4 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
diheptyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H39NO4/c1-5-7-9-11-13-15-27-22(25)20-17-21(19(4)24-18(20)3)23(26)28-16-14-12-10-8-6-2/h24H,5-17H2,1-4H3 |
InChI Key |
GEEBKIRJWVSLDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCCCCC)C)C |
Origin of Product |
United States |
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